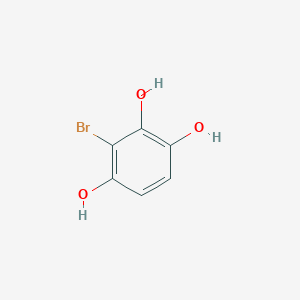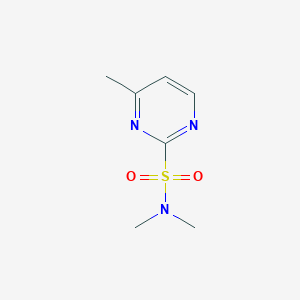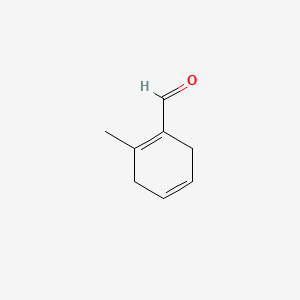![molecular formula C10H16O B13947999 Bicyclo[3.3.2]decan-2-one CAS No. 54031-43-5](/img/structure/B13947999.png)
Bicyclo[3.3.2]decan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicyclo[332]decan-2-one is an organic compound with a unique bicyclic structure It consists of two fused cyclohexane rings with a ketone functional group at the second carbon position
準備方法
Synthetic Routes and Reaction Conditions
Bicyclo[3.3.2]decan-2-one can be synthesized through several methods. One common approach involves the Diels-Alder reaction between a cyclohexadiene derivative and a suitable dienophile, followed by oxidation to introduce the ketone group. Another method includes the ring-expansion reaction of bicyclo[2.2.2]octene derivatives, which can be achieved through various catalytic processes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Diels-Alder reactions under controlled conditions to ensure high yield and purity. The reaction conditions often include elevated temperatures and pressures, as well as the use of specific catalysts to enhance the reaction rate and selectivity .
化学反応の分析
Types of Reactions
Bicyclo[3.3.2]decan-2-one undergoes several types of chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to form secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon adjacent to the ketone group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Secondary alcohols.
Substitution: Various substituted this compound derivatives depending on the nucleophile used.
科学的研究の応用
Bicyclo[3.3.2]decan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and natural products.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with unique properties
作用機序
The mechanism of action of bicyclo[3.3.2]decan-2-one involves its interaction with various molecular targets and pathways. The ketone group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The compound’s unique bicyclic structure also allows it to fit into specific binding sites, making it a valuable scaffold for drug design .
類似化合物との比較
Similar Compounds
Bicyclo[2.2.2]octane: A simpler bicyclic compound with three fused cyclohexane rings.
Bicyclo[3.3.1]nonane: Another bicyclic compound with a different ring fusion pattern.
Bicyclo[3.3.3]undecane: A larger bicyclic compound with three fused cyclohexane rings and an additional carbon bridge.
Uniqueness
Bicyclo[332]decan-2-one is unique due to its specific ring fusion and the presence of a ketone functional group
特性
CAS番号 |
54031-43-5 |
|---|---|
分子式 |
C10H16O |
分子量 |
152.23 g/mol |
IUPAC名 |
bicyclo[3.3.2]decan-2-one |
InChI |
InChI=1S/C10H16O/c11-10-7-5-8-2-1-3-9(10)6-4-8/h8-9H,1-7H2 |
InChIキー |
DSLZDEOWELNEJC-UHFFFAOYSA-N |
正規SMILES |
C1CC2CCC(C1)C(=O)CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-({[(3,5-Dimethylphenoxy)acetyl]carbamothioyl}amino)-2-methylbenzoic acid](/img/structure/B13947924.png)
![2-[(Prop-2-yn-1-yl)amino]benzaldehyde](/img/structure/B13947935.png)
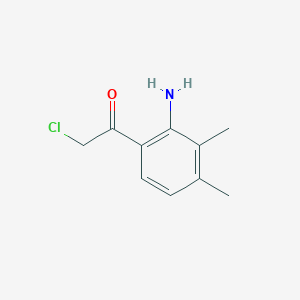
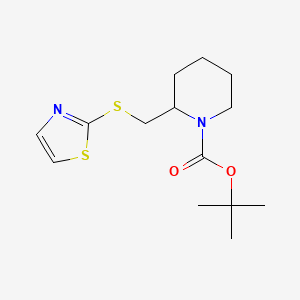
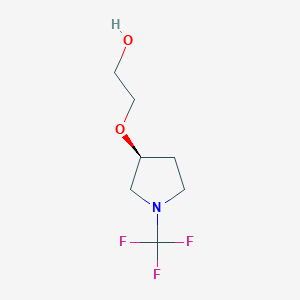
![2-Amino-1-(8-benzyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13947953.png)
![2-[(Methylcarbamoyl)amino]thiophene-3-carboxylic acid](/img/structure/B13947962.png)
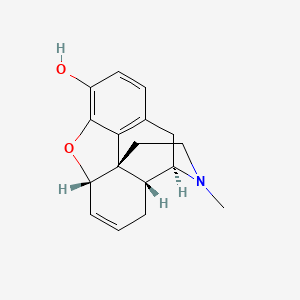
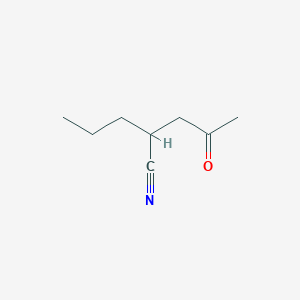

![2,6-Dimethyl-4-{2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propyl}morpholine 4-oxide](/img/structure/B13947986.png)
